molecular formula C4H6ClN3 B13019640 2-(2-Chloroethyl)-2H-1,2,3-triazole

2-(2-Chloroethyl)-2H-1,2,3-triazole

Cat. No.: B13019640
M. Wt: 131.56 g/mol
InChI Key: NHDSGSOAIRJXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloroethyl)-2H-1,2,3-triazole is an organic compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cycloaddition Reaction: : One common method for synthesizing 2-(2-Chloroethyl)-2H-1,2,3-triazole involves a cycloaddition reaction between an azide and an alkyne. This reaction, known as the Huisgen cycloaddition, typically requires a copper(I) catalyst to proceed efficiently. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

  • Chlorination: : Another method involves the chlorination of a precursor triazole compound. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chloroethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the cycloaddition and chlorination reactions are optimized for yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : 2-(2-Chloroethyl)-2H-1,2,3-triazole can undergo nucleophilic substitution reactions due to the presence of the chloroethyl group. Common nucleophiles include amines, thiols, and alcohols, which can replace the chlorine atom to form various derivatives.

  • Oxidation and Reduction: : The triazole ring can participate in oxidation and reduction reactions. For instance, oxidation can be carried out using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), while reduction can be achieved using agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like ethanol or acetonitrile.

    Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(2-aminoethyl)-2H-1,2,3-triazole, while oxidation can produce various oxidized triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Chloroethyl)-2H-1,2,3-triazole is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can be used to modify biomolecules such as proteins and nucleic acids, aiding in the development of new biochemical tools and probes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various applications, including polymer synthesis and surface modification.

Mechanism of Action

The mechanism by which 2-(2-Chloroethyl)-2H-1,2,3-triazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound without the chloroethyl group.

    2-(2-Bromoethyl)-2H-1,2,3-triazole: A similar compound with a bromoethyl group instead of a chloroethyl group.

    2-(2-Hydroxyethyl)-2H-1,2,3-triazole: A derivative with a hydroxyethyl group.

Uniqueness

2-(2-Chloroethyl)-2H-1,2,3-triazole is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential biological activity. This functional group allows for specific chemical modifications and interactions that are not possible with the parent triazole or other derivatives.

Properties

Molecular Formula

C4H6ClN3

Molecular Weight

131.56 g/mol

IUPAC Name

2-(2-chloroethyl)triazole

InChI

InChI=1S/C4H6ClN3/c5-1-4-8-6-2-3-7-8/h2-3H,1,4H2

InChI Key

NHDSGSOAIRJXRP-UHFFFAOYSA-N

Canonical SMILES

C1=NN(N=C1)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.